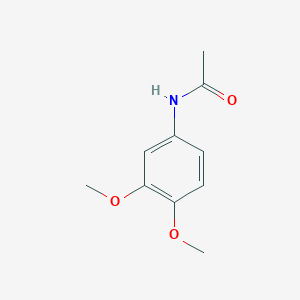

N-(3,4-Dimethoxyphenyl)acetamide

Cat. No. B1295555

Key on ui cas rn:

881-70-9

M. Wt: 195.21 g/mol

InChI Key: DZPYVOWPTBVRJR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07803359B1

Procedure details

In general, the reaction schemes 1 and 2 shown above, may be applied to this specific synthetic sequence. Beginning with Scheme 2, 10 grams (65.28 mmoles) of 4-amino veratrole (Scheme 2, structure VII, a.k.a. 3,4-dimethoxyaniline, Aldrich Chemical Co.) was dissolved in 20 grams of glacial acetic acid in a 100 mL round bottomed flask. To the flask was added 22 grams of ice followed by the dropwise addition of 1.1 equivalents of acetic anhydride (7.3 grams, Aldrich Chemical Co.) with stirring via an addition funnel over a 30 minute time interval. The reaction to make the acetamide intermediate of 4-aminoveratrole occurred with the evolution of heat after which the reaction flask was placed into a water bath and heated for an hour at 55° C. The stirring was continued overnight. The 4-acetamidoveratrole product was not isolated, but the next reaction step was continued by the addition of 5.9 grams of nitric acid in 8 mL of water and the reaction was cooled to 15° C. in an ice-water bath. As the nitration reaction preceded the purple colored reaction solution turned to a red-orange color. The reaction flask was cooled in a refrigerator overnight and a red-orange powder precipitated from the solution.

[Compound]

Name

VII

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

22 g

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N)(=O)C>C(O)(=O)C>[C:12]([NH:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1)(=[O:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C(=CC1)OC)OC

|

Step Two

[Compound]

|

Name

|

VII

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(N)C=CC1OC

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

7.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C(=CC1)OC)OC

|

Step Eight

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring via an addition funnel over a 30 minute time interval

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In general, the reaction schemes 1 and 2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat after which the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed into a water bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The stirring was continued overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC=1C=C(C(=CC1)OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |